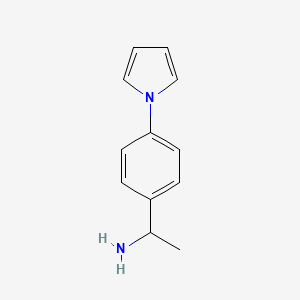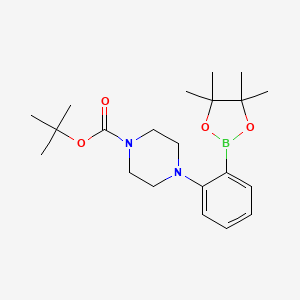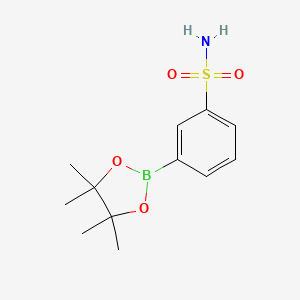
(4-Bromofenil)(1H-imidazol-2-YL)metanona
Descripción general
Descripción
(4-Bromophenyl)(1H-imidazol-2-YL)methanone is a chemical compound that features a bromophenyl group attached to an imidazole ring via a methanone linkage
Aplicaciones Científicas De Investigación
(4-Bromophenyl)(1H-imidazol-2-YL)methanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may be employed in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions of this compound with its targets that result in these effects are yet to be determined.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular level.
Análisis Bioquímico
Biochemical Properties
(4-Bromophenyl)(1H-imidazol-2-YL)methanone plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, (4-Bromophenyl)(1H-imidazol-2-YL)methanone can bind to proteins that contain histidine residues, affecting their function and stability. These interactions can lead to changes in enzyme activity, protein conformation, and overall biochemical pathways .
Cellular Effects
The effects of (4-Bromophenyl)(1H-imidazol-2-YL)methanone on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-Bromophenyl)(1H-imidazol-2-YL)methanone has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis, leading to changes in cell survival and death .
Molecular Mechanism
At the molecular level, (4-Bromophenyl)(1H-imidazol-2-YL)methanone exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, (4-Bromophenyl)(1H-imidazol-2-YL)methanone can inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of (4-Bromophenyl)(1H-imidazol-2-YL)methanone in laboratory settings are important for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of (4-Bromophenyl)(1H-imidazol-2-YL)methanone, resulting in reduced efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of (4-Bromophenyl)(1H-imidazol-2-YL)methanone vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm. At higher doses, (4-Bromophenyl)(1H-imidazol-2-YL)methanone can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at certain dosage levels .
Metabolic Pathways
(4-Bromophenyl)(1H-imidazol-2-YL)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown. This metabolism can lead to the formation of reactive intermediates that may interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, (4-Bromophenyl)(1H-imidazol-2-YL)methanone can influence the activity of other metabolic enzymes, further modulating cellular metabolism .
Transport and Distribution
The transport and distribution of (4-Bromophenyl)(1H-imidazol-2-YL)methanone within cells and tissues are critical for understanding its overall effects. The compound can be transported across cell membranes via specific transporters, such as organic anion transporters. Once inside the cell, (4-Bromophenyl)(1H-imidazol-2-YL)methanone can bind to various proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of (4-Bromophenyl)(1H-imidazol-2-YL)methanone is essential for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, (4-Bromophenyl)(1H-imidazol-2-YL)methanone can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, the compound can affect cellular respiration and energy production, further modulating cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(1H-imidazol-2-YL)methanone typically involves the reaction of 4-bromobenzoyl chloride with 1H-imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for (4-Bromophenyl)(1H-imidazol-2-YL)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenyl)(1H-imidazol-2-YL)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide or potassium permanganate, while reducing agents might include sodium borohydride.
Coupling Reactions: Often require palladium catalysts and ligands, along with bases like potassium carbonate, in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl imidazole derivatives.
Oxidation and Reduction: Products may include oxidized or reduced forms of the imidazole ring.
Coupling Reactions: Products are typically more complex molecules with extended conjugation or additional functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorophenyl)(1H-imidazol-2-YL)methanone
- (4-Fluorophenyl)(1H-imidazol-2-YL)methanone
- (4-Methylphenyl)(1H-imidazol-2-YL)methanone
Uniqueness
(4-Bromophenyl)(1H-imidazol-2-YL)methanone is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s reactivity and binding affinity in various applications, distinguishing it from its chloro, fluoro, and methyl analogs.
Propiedades
IUPAC Name |
(4-bromophenyl)-(1H-imidazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBOSSBCWOPJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586090 | |
| Record name | (4-Bromophenyl)(1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-68-5 | |
| Record name | (4-Bromophenyl)-1H-imidazol-2-ylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)(1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)




![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)
![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)







